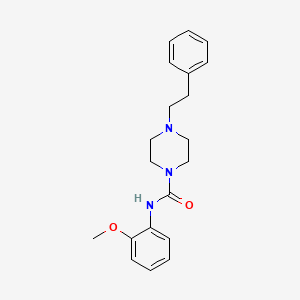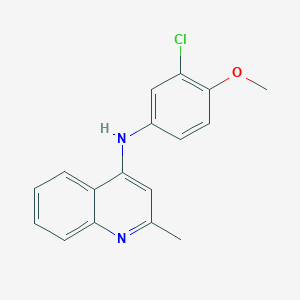
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOP or 2C-EF, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MEOP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors in the body, including the serotonin and dopamine receptors. This compound has also been found to modulate the activity of certain enzymes and ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy. In addition, this compound has been found to exhibit activity against certain types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to exhibit a range of pharmacological activities, making it a useful tool for studying various biological processes. However, this compound is also known to be highly toxic, which can limit its use in certain experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its availability for use in laboratory experiments.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the exact mechanism of action of this compound. Understanding how this compound interacts with various receptors and enzymes in the body can provide insights into its pharmacological effects and potential applications. Finally, research on the toxicity of this compound is needed to determine its safety for use in humans.
合成法
The synthesis of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting compound is then subjected to carboxylation to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)23-15-13-22(14-16-23)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAMYIOKCRAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5065583.png)
![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)
![{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5065597.png)

![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)